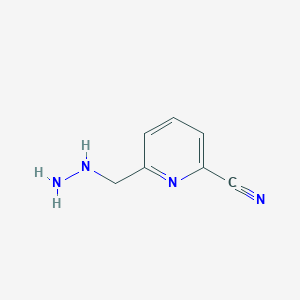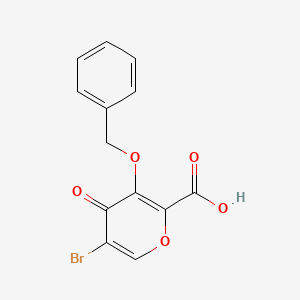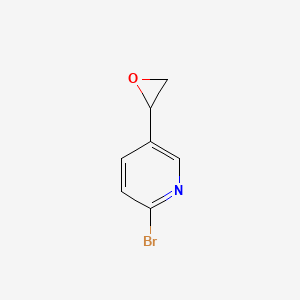
2-Bromo-5-(oxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(oxiran-2-yl)pyridine is an organic compound with the molecular formula C7H6BrNO. It is a pyridine derivative with a bromine atom at the 2-position and an oxirane (epoxide) ring at the 5-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-(oxiran-2-yl)pyridine involves the reaction of 2,5-dibromopyridine with a Grignard reagent, followed by the addition of an epoxide. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide. The reaction proceeds through the formation of a Grignard intermediate, which then reacts with the epoxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The process conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(oxiran-2-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form pyridine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Epoxide Ring Opening: Acidic or basic conditions can be employed, with reagents like hydrochloric acid, sodium hydroxide, or lithium aluminum hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted pyridines, diols, ethers, and amino alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-5-(oxiran-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxiran-2-yl)pyridine involves its interaction with various molecular targets and pathways. The bromine atom and the oxirane ring confer unique reactivity, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-oxiranyl-pyridine: Similar structure but with the bromine atom at the 3-position.
2-Bromo-5-(oxiran-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Chloro-5-(oxiran-2-yl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-5-(oxiran-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the oxirane ring on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-bromo-5-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C7H6BrNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2 |
InChI Key |
OGTAGGFKFNYLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



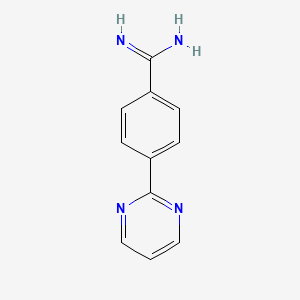
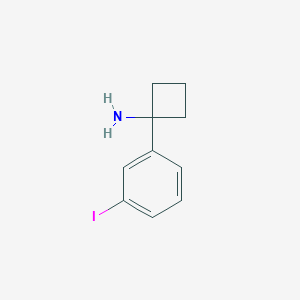
![(1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965201.png)


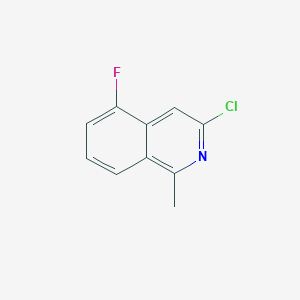
![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)




